Sourcing a poly-substituted toluene with predictable regiochemistry for quinazolinediamine synthesis is challenging; generic isomers like 2,4-dichloro-3-nitrotoluene fail to activate the correct position. 2,6-Dichloro-3-nitrotoluene (CAS 29682-46-0) solves this with exclusive para-nitro activation of C6 chlorine.
2,6-Dichloro-3-nitrotoluene (CAS 29682-46-0) is a highly specialized, poly-substituted aromatic building block characterized by a toluene core with two ortho-chlorine atoms and a meta-nitro group. Presenting as a light orange to yellow crystalline powder with a melting point of 53–56 °C, it is insoluble in water but readily soluble in standard organic solvents . In industrial and pharmaceutical procurement, this compound is not utilized as a bulk solvent or generic reagent; rather, it is sourced strictly as an advanced precursor for complex heterocyclic synthesis. Its precise substitution pattern strongly activates one specific chlorine atom toward nucleophilic attack while leaving the other intact, making it an indispensable starting material for manufacturing quinazolinediamines, tricyclic fused quinoline amines, and targeted bradykinin antagonists [1].
Substituting 2,6-dichloro-3-nitrotoluene with generic chloronitrotoluenes or other isomers (such as 2,4-dichloro-3-nitrotoluene) fundamentally disrupts downstream regiochemistry. The specific positioning of the nitro group at C3 strongly and exclusively activates the chlorine at C6 (para to the nitro group) for nucleophilic aromatic substitution, while the chlorine at C2 (meta to the nitro group) remains unreactive[1]. Using a different isomer would yield the wrong substitution pattern, halting the synthesis of target drug scaffolds. Furthermore, attempting to substitute this compound with its closest halide analog, 2,6-dibromo-3-nitrotoluene, drastically alters the thermal process requirements. While the dibromo analog is more reactive, the dichloro compound is more cost-effective and stable, though it requires significantly higher temperatures (e.g., a 60 °C increase) to achieve the same cyanation milestones [2]. Consequently, procurement must strictly specify CAS 29682-46-0 to balance raw material costs with available reactor capabilities.
When synthesizing cyano-intermediates for quinazolinediamine therapeutics, the choice of halogenated precursor heavily dictates the required process temperature. Cyanation of 2,6-dichloro-3-nitrotoluene with copper(I) cyanide in N-methylpyrrolidinone requires a reaction temperature of 210 °C. In direct contrast, the comparator 2,6-dibromo-3-nitrotoluene undergoes the exact same cyanation reaction at 150 °C [1].
| Evidence Dimension | Required cyanation temperature |
| Target Compound Data | 210 °C |
| Comparator Or Baseline | 2,6-dibromo-3-nitrotoluene (150 °C) |
| Quantified Difference | 60 °C higher temperature required for the dichloro analog |
| Conditions | Reaction with CuCN in N-methylpyrrolidinone for 3 hours |
Buyers must weigh the lower raw material cost and higher stability of the dichloro precursor against the higher thermal energy and specialized high-temperature reactor equipment needed for its cyanation.
2,6-Dichloro-3-nitrotoluene is highly valued for its ability to undergo strictly regioselective nucleophilic aromatic substitution. When reacted with 50% methanolic ammonia in an autoclave at 130 °C for 18 hours, it selectively yields 3-chloro-2-methyl-6-nitrobenzeneamine with a 76% isolated yield [1]. The nitro group at position 3 exclusively activates the para-chlorine (position 6), leaving the meta-chlorine (position 2) completely unreacted.
| Evidence Dimension | Regioselective mono-amination yield |
| Target Compound Data | 76% isolated yield of 3-chloro-2-methyl-6-nitrobenzeneamine |
| Comparator Or Baseline | Non-activated chlorotoluenes (Baseline: 0% substitution under these conditions) |
| Quantified Difference | 76% targeted mono-substitution with zero meta-chlorine interference |
| Conditions | 50% methanolic ammonia, 130 °C, 18 hours, 340 psi in an autoclave |
The high regioselectivity and strong yield make this specific isomer an indispensable, highly efficient precursor for manufacturing asymmetric di-substituted aniline derivatives without complex separation steps.
Modern synthesis routes for 2,6-dichloro-3-nitrotoluene have significantly improved its procurement viability and environmental profile. Traditional nitration of dichlorotoluenes relies on a harsh sulfuric/nitric acid 'double acid' system, which generates massive amounts of highly corrosive waste. An optimized solvent-based nitration utilizing dichloroethane and 98% nitric acid achieves a 90% yield of 2,6-dichloro-3-nitrotoluene at mild temperatures (<45 °C) while completely eliminating sulfuric acid waste [1].
| Evidence Dimension | Nitration yield and strong-acid waste generation |
| Target Compound Data | 90% yield (solvent-based, zero sulfuric acid waste) |
| Comparator Or Baseline | Traditional double-acid nitration (High strong-acid waste, severe equipment corrosion) |
| Quantified Difference | Elimination of sulfuric acid waste while maintaining a 90% production yield |
| Conditions | 98% HNO3 in dichloroethane, <45 °C, 2.0h reflux |
Procurement teams sourcing this intermediate can expect more stable pricing, better equipment longevity, and improved supply chain sustainability from manufacturers utilizing this optimized, low-waste route.
Driven by its defined thermal cyanation profile, 2,6-dichloro-3-nitrotoluene is a primary starting material for synthesizing trimetrexate analogs and other quinazolinediamine therapeutics. It undergoes high-temperature cyanation and subsequent reduction to form the critical 6-cyano-2,4-quinazolinediamine core [1].
Capitalizing on its 76% regioselective amination yield, this compound is highly effective for producing 3-chloro-2-methyl-6-nitrobenzeneamine. This asymmetric aniline derivative is an essential building block for pharmacologically active tricyclic fused quinolines targeting the central nervous system [2].
The compound serves as a reliable precursor in the multi-step synthesis of imidazo[1,2-a]pyridines and related heterocyclic compounds. Following the reduction of its nitro group, the resulting aniline derivatives are utilized as bradykinin antagonists for treating inflammation and autoimmune diseases [3].
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